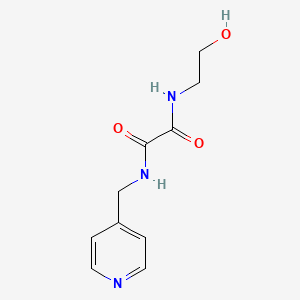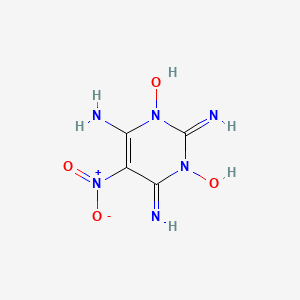![molecular formula C17H11ClN8O3 B11522939 N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B11522939.png)
N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-CHLORO-5-NITROPHENYL)METHYLIDENE]-2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chloronitrophenyl group, a cyanophenyl group, and a tetrazole ring. These structural features contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of N’-[(E)-(2-CHLORO-5-NITROPHENYL)METHYLIDENE]-2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:
Formation of the hydrazide intermediate: This step involves the reaction of an appropriate hydrazine derivative with an acyl chloride or ester to form the hydrazide.
Condensation reaction: The hydrazide intermediate is then reacted with an aldehyde or ketone to form the desired aceto hydrazide derivative.
Cyclization: The final step involves the cyclization of the aceto hydrazide derivative with a suitable reagent to form the tetrazole ring.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.
Chemical Reactions Analysis
N’-[(E)-(2-CHLORO-5-NITROPHENYL)METHYLIDENE]-2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and cyano derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s reactivity and properties.
Substitution: The chloronitrophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(E)-(2-CHLORO-5-NITROPHENYL)METHYLIDENE]-2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-CHLORO-5-NITROPHENYL)METHYLIDENE]-2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N’-[(E)-(2-CHLORO-5-NITROPHENYL)METHYLIDENE]-2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETOHYDRAZIDE can be compared with other similar compounds, such as:
- N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]ACETOHYDRAZIDE
- N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]ACETOHYDRAZIDE
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity
Properties
Molecular Formula |
C17H11ClN8O3 |
|---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-[5-(2-cyanophenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C17H11ClN8O3/c18-15-6-5-13(26(28)29)7-12(15)9-20-21-16(27)10-25-23-17(22-24-25)14-4-2-1-3-11(14)8-19/h1-7,9H,10H2,(H,21,27)/b20-9+ |
InChI Key |
JPCZROFSJIXMAN-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)C2=NN(N=N2)CC(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=NN(N=N2)CC(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({2-[(ethoxycarbonyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11522866.png)
![3,4-dichloro-N-[2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11522868.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11522876.png)

![6-Amino-4-(2-iodophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11522888.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11522891.png)
![5,12-bis(furan-2-ylmethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11522903.png)
![ethyl (3E)-3-[2-(3-chlorophenyl)hydrazinylidene]-2-methyl-4,5-dioxo-1-phenylprolinate](/img/structure/B11522905.png)
![Imidazo[4,5-d]imidazole-2,5-dione, perhydro-1-ethyl-4,6-dimethyl-3-(2-oxiranylmethyl)-](/img/structure/B11522906.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-(naphthalen-2-ylsulfonyl)prolinamide](/img/structure/B11522909.png)


![ethyl 6-amino-5-cyano-4-[4-(methoxycarbonyl)phenyl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B11522925.png)
![4-amino-N'-{[(4-tert-butylphenyl)carbonyl]oxy}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11522926.png)
